molecular formula C7H9Br2NS B1445326 2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrobromide CAS No. 1423033-44-6

2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrobromide

Cat. No.: B1445326
CAS No.: 1423033-44-6
M. Wt: 299.03 g/mol
InChI Key: LYFTUUNJHCCTAO-UHFFFAOYSA-N
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Description

2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrobromide is a chemical compound with the molecular formula C7H8BrNS·HBr It is a brominated derivative of thieno[2,3-c]pyridine, characterized by its unique structure that includes a bromine atom and a hydrobromide salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrobromide typically involves the bromination of thieno[2,3-c]pyridine. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a suitable solvent and catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can undergo coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out under controlled temperatures and pressures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thieno[2,3-c]pyridine derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the thieno[2,3-c]pyridine core.

Scientific Research Applications

2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrobromide involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom and the thieno[2,3-c]pyridine core play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity. The specific pathways involved depend on the context of its application, whether in chemical synthesis or biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride: Similar in structure but differs in the position of the bromine atom and the type of salt.

    2-bromo-5-methyl-4H,5H,6H,7H-thieno[5,4-c]pyridine: Contains a methyl group in addition to the bromine atom, leading to different reactivity and applications.

Uniqueness

2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrobromide is unique due to its specific bromination pattern and the presence of the hydrobromide salt

This compound’s versatility and reactivity make it a valuable subject of study in both academic and industrial settings. Its unique structure and properties continue to inspire new research and applications across multiple scientific disciplines.

Properties

IUPAC Name

2-bromo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNS.BrH/c8-7-3-5-1-2-9-4-6(5)10-7;/h3,9H,1-2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFTUUNJHCCTAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(S2)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of bromine (139 mg, 0.87 mmol) in acetic acid (0.5 mL) was added to a solution of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine hydrochloride (150 mg, 0.85 mmol) in acetic acid (3 mL) and the mixture left to stir at ambient temperature for 1.5 h. The resultant precipitate was collected by filtration, washed with diethyl ether and left to air dry to afford the title compound as an off-white solid (230 mg, 90%). NMR (DMSO-D6, 300 MHz): 9.19 (s, 2H), 7.09 (s, 1H), 4.29-4.26 (m, 2H), 2.86-2.78 (m, 2H), 2.52-2.48 (m, 2H). LCMS (Method B): RT=1.65 min, M+H+=218/220.
Quantity
139 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrobromide
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2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrobromide
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2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrobromide
Reactant of Route 4
2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrobromide
Reactant of Route 5
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2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrobromide
Reactant of Route 6
2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrobromide

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